Melavoid
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Overview
Description
Melavoid is a brightening active ingredient derived from the roots of Boerhavia diffusa, commonly known as punarnava. It is primarily used in the cosmetic industry for its ability to reduce skin pigmentation and even out skin tone. This compound works on the initial mechanisms of pigmentation, decreasing the number and intensity of skin spots .
Preparation Methods
Synthetic Routes and Reaction Conditions
Melavoid is obtained from the roots of Boerhavia diffusa through an extraction process. The roots are processed in a medium of vegetal propanediol and water to obtain the active fraction . The extraction process involves standardizing the extract in boeravinones, which are the active components responsible for its depigmenting activity .
Industrial Production Methods
In an industrial setting, the extraction process is scaled up to produce larger quantities of this compound. The roots of Boerhavia diffusa are harvested, cleaned, and processed using solvents like propanediol and water. The extract is then purified and standardized to ensure consistent quality and efficacy .
Chemical Reactions Analysis
Types of Reactions
Melavoid primarily undergoes reactions related to its depigmenting activity. It interacts with melanocytes, the cells responsible for melanin production, to reduce melanin synthesis .
Common Reagents and Conditions
The extraction process involves the use of propanediol and water as solvents. The active components, boeravinones, are isolated and standardized during the extraction process .
Major Products Formed
The major product formed from the extraction process is the standardized extract of Boerhavia diffusa, which contains boeravinones. These compounds are responsible for the depigmenting activity of this compound .
Scientific Research Applications
Melavoid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is studied for its unique properties as a natural depigmenting agent.
Biology
In biological research, this compound is used to study the mechanisms of melanogenesis, the process by which melanin is produced in the skin. It is also used to investigate the effects of natural compounds on skin pigmentation and cell viability .
Medicine
In the medical field, this compound is explored for its potential therapeutic applications in treating hyperpigmentation disorders, such as melasma and age spots. Its ability to reduce melanin synthesis without affecting cell viability makes it a promising candidate for skin treatments .
Industry
In the cosmetic industry, this compound is widely used in skin care products, including facial treatments, body lotions, and anti-aging formulations. Its ability to even out skin tone and reduce pigmentation spots makes it a popular ingredient in brightening and lightening products .
Mechanism of Action
Melavoid exerts its effects by binding to peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of melanogenesis. By acting as a natural agonist of PPARγ, this compound modulates the expression of genes involved in melanin synthesis, leading to a reduction in melanin production . This mechanism allows this compound to decrease the number and intensity of pigmentation spots without affecting the viability of melanocytes .
Comparison with Similar Compounds
Similar Compounds
Kojic Acid: A well-known depigmenting agent that inhibits tyrosinase, an enzyme involved in melanin synthesis.
Arbutin: A natural compound that also inhibits tyrosinase and is used in skin lightening products.
Vitamin C: Known for its antioxidant properties and ability to reduce melanin production.
Uniqueness of Melavoid
This compound stands out due to its unique mechanism of action involving PPARγ modulation. Unlike other depigmenting agents that primarily inhibit tyrosinase, this compound acts on the initial phases of melanin metabolism, providing a more targeted approach to reducing pigmentation . Additionally, this compound maintains melanocyte viability, making it a safer option for long-term use compared to some other depigmenting agents .
Properties
Molecular Formula |
C17H18O6 |
---|---|
Molecular Weight |
318.32 g/mol |
IUPAC Name |
6,9,11-trihydroxy-10-methyl-7a,8,9,10,11,11a-hexahydro-6H-chromeno[3,4-b]chromen-12-one |
InChI |
InChI=1S/C17H18O6/c1-7-9(18)6-11-13(14(7)19)15(20)12-8-4-2-3-5-10(8)23-17(21)16(12)22-11/h2-5,7,9,11,13-14,17-19,21H,6H2,1H3 |
InChI Key |
NNVSBIHFVPNXCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC2C(C1O)C(=O)C3=C(O2)C(OC4=CC=CC=C43)O)O |
Origin of Product |
United States |
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